molecular formula C9H11N3S2 B13800999 5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine

5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine

Cat. No.: B13800999
M. Wt: 225.3 g/mol
InChI Key: LJUHPHVEQPILOK-UHFFFAOYSA-N
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Description

5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an attractive candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine stands out due to its unique combination of a thiazole and pyrimidine ring, along with the presence of a propylthio group. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

5-methyl-7-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C9H11N3S2/c1-3-4-13-8-7-9(14-5-10-7)12-6(2)11-8/h5H,3-4H2,1-2H3

InChI Key

LJUHPHVEQPILOK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=NC2=C1N=CS2)C

Origin of Product

United States

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